1,1,1-TRIFLUOROACETONE CYANOHYDRIN

Beschreibung

The exact mass of the compound 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120436. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

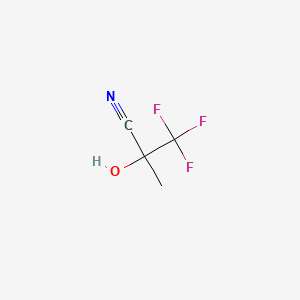

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c1-3(9,2-8)4(5,6)7/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCMNDCKYSQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298061 | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-08-0 | |

| Record name | 335-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoroacetone Cyanohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1,1,1-trifluoroacetone cyanohydrin. This fluorinated organic compound is a valuable building block in medicinal chemistry and materials science due to the unique reactivity conferred by its trifluoromethyl, hydroxyl, and nitrile functional groups. This document consolidates key data, presents detailed experimental protocols, and visualizes the fundamental reaction mechanism to serve as a practical resource for professionals in research and development.

Introduction

This compound, also known as 2-cyano-1,1,1-trifluoro-2-propanol, is a fluorinated derivative of acetone cyanohydrin.[1] The introduction of a trifluoromethyl (-CF3) group significantly alters the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[2] The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the carbonyl carbon in the precursor, 1,1,1-trifluoroacetone, and influences the reactivity of the resulting cyanohydrin.[2] This guide details the fundamental chemical characteristics of this compound, providing a foundation for its application in complex molecular synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄F₃NO | [3][4] |

| Molecular Weight | 139.08 g/mol | [3][4] |

| CAS Number | 335-08-0 | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 68-69 °C (at 40 mmHg) | [4] |

| Density | 1.276 g/cm³ | [4] |

| Flash Point | 60 °C (140 °F) | [4] |

| Refractive Index | 1.3350-1.3410 (at 20°C) | [5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported data for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its structure, showing characteristic signals for the trifluoromethyl, methyl, and hydroxyl groups.

Table 2: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.8 | Singlet | -CH₃ |

| Variable | Broad Singlet | -OH |

Table 3: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~22 | -CH₃ |

| ~70 (quartet, JC-F ≈ 30 Hz) | C-OH |

| ~118 | -CN |

| ~122 (quartet, JC-F ≈ 285 Hz) | -CF₃ |

Table 4: 19F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -78 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Frequencies

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2250 | Weak | C≡N stretch |

| ~1180 | Strong | C-F stretch |

Synthesis

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[6] This reaction is typically catalyzed by a base.[7]

Reaction Mechanism

The formation of this compound proceeds through a two-step nucleophilic addition mechanism.

Caption: Mechanism of this compound formation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for cyanohydrin formation.[8]

Materials:

-

1,1,1-Trifluoroacetone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄), 40% aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Separatory funnel

-

Thermometer

-

Ice bath

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of sodium cyanide (e.g., 9.7 moles) in water (e.g., 1.2 L).

-

Add 1,1,1-trifluoroacetone (e.g., 12.3 moles) to the cyanide solution.

-

Cool the flask in an ice bath and stir the solution vigorously.

-

Once the temperature of the mixture reaches 10-15 °C, slowly add 40% sulfuric acid (e.g., 8.5 moles) over approximately 3 hours, maintaining the temperature between 10 °C and 20 °C.

-

After the acid addition is complete, continue stirring for an additional 15 minutes.

-

Allow the mixture to settle. An organic layer of this compound may separate.

-

Decant the organic layer if present. Filter the remaining mixture to remove the precipitated sodium sulfate.

-

Wash the salt cake with diethyl ether (e.g., 3 x 50 mL).

-

Combine the filtrate and ether washings with the initial aqueous solution and extract the mixture with diethyl ether (e.g., 3 x 250 mL).

-

Combine all organic fractions and dry over anhydrous sodium sulfate.

-

Remove the diethyl ether by distillation at atmospheric pressure.

-

Purify the crude this compound by vacuum distillation.

Safety Precautions: This procedure involves highly toxic materials, including cyanide salts and hydrogen cyanide gas which can be generated in situ. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency cyanide poisoning treatment kit should be readily available.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[2] The trifluoromethyl group enhances the reactivity of the molecule in various transformations. The hydroxyl group can be functionalized, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a range of trifluoromethyl-containing building blocks for pharmaceutical and agrochemical applications.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has summarized the essential chemical properties, spectroscopic data, and a detailed synthesis protocol for this compound. The provided information aims to facilitate its use as a key intermediate in the development of novel chemical entities in the pharmaceutical and agrochemical industries. The unique combination of functional groups and the influence of the trifluoromethyl moiety make it a compound of significant interest for further research and application.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. US3134804A - Method for the preparation of 1,1,1-trihalo-2-cyano-2-acetoxypropane - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 335-08-0 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis Mechanism of 1,1,1-Trifluoroacetone Cyanohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of 1,1,1-trifluoroacetone cyanohydrin, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with its synthesis, offering valuable insights for professionals in organic synthesis and drug development.

Core Synthesis Mechanism

The synthesis of this compound proceeds via a nucleophilic addition reaction. The fundamental mechanism involves the attack of a cyanide anion (CN⁻) on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. This reaction is catalyzed by a base, which facilitates the generation of the cyanide nucleophile from a cyanide source. The electron-withdrawing nature of the trifluoromethyl group (-CF₃) in 1,1,1-trifluoroacetone enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.

The reaction can be summarized in two primary steps:

-

Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the carbonyl carbon of 1,1,1-trifluoroacetone. This leads to the formation of a tetrahedral alkoxide intermediate, where the pi bond of the carbonyl group is broken, and the electrons are localized on the oxygen atom.

-

Protonation: The negatively charged alkoxide intermediate is subsequently protonated by a proton source, which is typically the undissociated hydrocyanic acid (HCN) present in the reaction mixture or a protic solvent. This step yields the final product, this compound, and regenerates the cyanide anion, which can then participate in another catalytic cycle.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis of a derivative of this compound, as described in the literature. It is important to note that this specific example involves a subsequent reaction with acetic anhydride to form 1,1,1-trifluoro-2-cyano-2-acetoxypropane. The initial step, however, details the formation of the cyanohydrin in situ.

| Parameter | Value | Reference |

| Reactants | ||

| 1,1,1-Trifluoroacetone | 112 g | [1] |

| Sodium Cyanide (NaCN) | 49 g | [1] |

| Acetic Anhydride | 102 g | [1] |

| Acetic Acid (catalyst) | 15 g | [1] |

| Dry Ethyl Ether (solvent) | Not specified | [1] |

| Reaction Conditions | ||

| Initial Temperature | 0 °C (ice bath) | [1] |

| Stirring time at low temp. | 2 hours | [1] |

| Reflux Temperature | 35 to 38 °C | [1] |

| Reflux Time | ~6 hours | [1] |

| Product | 1,1,1-trifluoro-2-cyano-2-acetoxypropane | [1] |

Experimental Protocols

A variety of cyanide sources can be employed for the synthesis, including sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN). The reaction is often conducted in an aprotic solvent such as dry ether.[2] For successful cyanohydrin formation, the presence of free cyanide ions is crucial. This can be achieved by using a cyanide salt under acidic conditions or by using HCN with a base to generate the CN⁻ nucleophile.[3]

A general procedure for the synthesis of cyanohydrins involves the in-situ generation of hydrogen cyanide. This is often accomplished by the slow addition of a strong acid to a mixture of sodium cyanide and the carbonyl compound.[3] This method maintains sufficiently alkaline conditions for rapid addition while avoiding the handling of highly toxic HCN gas.

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, based on common laboratory practices for cyanohydrin formation.

References

An In-depth Technical Guide to the Structure of 1,1,1-Trifluoroacetone Cyanohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoroacetone cyanohydrin, also known as 2-hydroxy-2-(trifluoromethyl)propionitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, including a trifluoromethyl group, a hydroxyl group, and a nitrile group attached to a chiral center, make it a valuable building block for the synthesis of various pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group imparts distinct reactivity to the molecule. This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, including spectroscopic data and detailed experimental considerations.

Molecular Structure and Properties

This compound possesses a chiral carbon atom, making it a target for stereoselective synthesis. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity.

Structural Formula

Chemical Formula: C₄H₄F₃NO

Molecular Weight: 139.08 g/mol [1][2][3]

IUPAC Name: 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[4]

The central carbon atom is bonded to a trifluoromethyl group (-CF₃), a methyl group (-CH₃), a hydroxyl group (-OH), and a cyano group (-CN).

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 68-69 °C (at 40 mmHg) | [3] |

| Density | 1.276 g/cm³ | [3] |

| Refractive Index | 1.3350-1.3410 (at 20 °C) | [4] |

Stereochemistry

The central carbon atom of this compound is a stereocenter. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-1,1,1-trifluoroacetone cyanohydrin. The stereochemistry of the cyanohydrin is crucial for its application in the synthesis of chiral molecules.

Synthesis of this compound

The primary method for the synthesis of this compound is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[1]

General Reaction Scheme

The reaction involves the attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone, followed by protonation of the resulting alkoxide.

Experimental Protocols

General Procedure (adapted):

-

Reaction Setup: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent (e.g., water or a mixture of water and an organic solvent) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled in an ice bath.

-

Addition of Ketone: 1,1,1-Trifluoroacetone is added dropwise to the cyanide solution with vigorous stirring while maintaining a low temperature (typically 0-10 °C).

-

Acidification: After the addition is complete, the reaction mixture is stirred for an additional period at low temperature. Subsequently, the mixture is carefully acidified (e.g., with sulfuric acid or hydrochloric acid) to neutralize the excess cyanide and protonate the alkoxide intermediate. This step should be performed in a well-ventilated fume hood due to the potential release of hydrogen cyanide gas.

-

Work-up and Purification: The product is typically extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure.

Enzymatic synthesis offers a highly stereoselective route to chiral cyanohydrins.[1] This method utilizes oxynitrilase enzymes to catalyze the addition of cyanide to the carbonyl compound.

References

- 1. This compound | 335-08-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. US3134804A - Method for the preparation of 1,1,1-trihalo-2-cyano-2-acetoxypropane - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,1,1-Trifluoroacetone Cyanohydrin (CAS: 335-08-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoroacetone cyanohydrin, with CAS number 335-08-0, is a fluorinated organic compound of significant interest in synthetic chemistry. Its unique molecular structure, featuring a trifluoromethyl group (-CF₃), a hydroxyl group (-OH), and a nitrile group (-CN) on a quaternary carbon, makes it a highly versatile building block. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the molecule, rendering it a valuable intermediate for the synthesis of complex fluorinated molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[2][3] Its key properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 335-08-0 | [4][5] |

| Molecular Formula | C₄H₄F₃NO | [4][5] |

| Molecular Weight | 139.08 g/mol | [4] |

| IUPAC Name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | [3] |

| Synonyms | 2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2-(trifluoromethyl)propionitrile | [4] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 68-69 °C at 40 mmHg | [6] |

| Density | 1.276 g/cm³ | [6] |

| Flash Point | 60 °C (140 °F) | [6] |

| Refractive Index (20°C) | 1.3350 - 1.3410 | [2][3] |

| InChI Key | XDCMNDCKYSQKAX-UHFFFAOYSA-N | [3] |

| SMILES | CC(O)(C#N)C(F)(F)F | [3] |

Spectroscopic Data

Detailed spectroscopic data for this compound are available in public and proprietary databases, such as SpectraBase.[1] The following tables summarize the expected spectral characteristics based on the compound's structure.

Table 2.1: Predicted ¹H and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~1.8 | Singlet (s) | Corresponds to the three equivalent protons of the methyl (-CH₃) group. |

| ¹H | Variable | Broad Singlet (br s) | Corresponds to the hydroxyl (-OH) proton. The chemical shift is concentration and solvent-dependent. |

| ¹⁹F | ~ -75 to -85 | Singlet (s) | Corresponds to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The exact shift is relative to a standard like CFCl₃.[7][8] |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Notes |

| -CH₃ | ~25-35 | Quartet (q) | Methyl carbon. |

| -C(OH)(CN)- | ~65-75 | Singlet (s) | Quaternary carbon attached to the hydroxyl and nitrile groups. The signal will be a quartet in the ¹⁹F-coupled spectrum due to coupling with the -CF₃ group. |

| -CN | ~115-125 | Singlet (s) | Nitrile carbon. |

| -CF₃ | ~120-130 | Quartet (q) | Trifluoromethyl carbon. The signal is split into a quartet by the three attached fluorine atoms (¹JCF). |

Table 2.3: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (alcohol) | 3600 - 3200 | Broad | Stretching vibration, characteristic of the hydroxyl group. |

| C-H (alkane) | 3000 - 2850 | Medium | Stretching vibration of the methyl group. |

| C≡N (nitrile) | 2260 - 2240 | Medium-Weak | Stretching vibration. Often weak for cyanohydrins. |

| C-F (fluoroalkane) | 1400 - 1000 | Strong | C-F bond stretching vibrations, typically multiple strong bands. |

| C-O (alcohol) | 1260 - 1000 | Strong | Stretching vibration. |

Note: Actual spectral data should be confirmed by referencing experimental spectra, which are available on platforms like Wiley's SpectraBase for this compound.[1]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[1] The following protocol is adapted from established procedures for cyanohydrin formation.

Reaction Scheme: CF₃C(O)CH₃ + HCN → CF₃C(OH)(CN)CH₃

Materials:

-

1,1,1-Trifluoroacetone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (deionized)

-

Ice

Procedure:

-

Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide (1.05 equivalents) in water.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

-

Ketone Addition: Add 1,1,1-trifluoroacetone (1.0 equivalent) to the cyanide solution while maintaining the temperature below 10 °C. The electron-withdrawing trifluoromethyl group makes the ketone highly reactive.

-

Acidification: Slowly add concentrated sulfuric acid or hydrochloric acid (1.0 equivalent), diluted with an equal volume of water, via the dropping funnel over 2-3 hours. It is critical to maintain the reaction temperature between 5 °C and 10 °C to prevent the dissociation of the cyanohydrin and the release of toxic hydrogen cyanide gas. This step should be performed in a well-ventilated fume hood.

-

Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless liquid. A yield of 85-95% can be expected, analogous to similar cyanohydrin syntheses.[3][8]

Key Experimental Transformations

The synthetic utility of this compound stems from the reactivity of its nitrile and hydroxyl groups.

A. Reduction of the Nitrile to a Primary Amine The nitrile group can be reduced to a primary amine, yielding 2-amino-3,3,3-trifluoro-2-propanol, a valuable building block for fluorinated ligands and pharmaceuticals.

Procedure Outline:

-

In a fume hood, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, controlling the rate of addition to maintain a gentle reflux.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the -CN stretch).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid thoroughly with ether or THF.

-

Dry the combined organic filtrate and washings over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude amino alcohol, which can be further purified.

B. Hydrolysis of the Nitrile to a Carboxylic Acid Acid-catalyzed hydrolysis converts the nitrile to 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral building block for drug synthesis.[2][9]

Procedure Outline:

-

Combine this compound with an excess of aqueous acid (e.g., a 1:1 mixture of concentrated H₂SO₄ and water or concentrated HCl).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by the evolution of ammonia (as ammonium salt).

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting carboxylic acid can be purified by recrystallization or distillation.

Visualized Workflows and Relationships

Applications in Drug Development and Organic Synthesis

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material for introducing the CF₃-C(OH)- moiety into target molecules.

-

Synthesis of Chiral Building Blocks: Through enzymatic reactions or subsequent chemical resolutions, enantiomerically pure versions of the cyanohydrin can be obtained. These chiral molecules are precursors to valuable compounds like α-hydroxy acids and β-amino alcohols, which are common structural motifs in active pharmaceutical ingredients.[1][10]

-

Pharmaceutical and Agrochemical Intermediates: The derivatives of this cyanohydrin are crucial intermediates in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1] For example, cyanohydrins have been investigated for their insecticidal activity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazards: The compound is classified as flammable and is highly toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Like all cyanohydrins, it can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially under basic conditions or upon heating.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection. If inhalation risk is high, a respirator may be necessary.

-

Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. d-nb.info [d-nb.info]

- 5. scbt.com [scbt.com]

- 6. avantorsciences.com [avantorsciences.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 10. Acetone cyanohydrin (75-86-5) 13C NMR [m.chemicalbook.com]

A Technical Guide to 1,1,1-Trifluoroacetone Cyanohydrin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,1,1-trifluoroacetone cyanohydrin (TFA-CN), a fluorinated organic compound of significant interest in synthetic chemistry. Due to the presence of a trifluoromethyl group, a hydroxyl group, and a nitrile group on the same carbon, this molecule serves as a versatile building block, particularly in the fields of pharmaceuticals and agrochemicals.[1] This guide details its chemical and physical properties, provides an adaptable protocol for its synthesis, and illustrates its utility in key synthetic pathways.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄F₃NO | [1][2][3][4] |

| Molecular Weight | 139.08 g/mol | [1][2][3] |

| CAS Number | 335-08-0 | [2][3] |

| IUPAC Name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | [5] |

| Alternate Names | 2-Cyano-1,1,1-trifluoro-2-propanol; 2-Hydroxy-2-(trifluoromethyl)propionitrile | [2][4] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | 68-69 °C (at 40 mmHg) | [1][3] |

| Assay (by ¹H NMR) | >94.0% | [5][6] |

| Refractive Index | 1.3350-1.3410 (at 20°C) | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This procedure is adapted from a well-established method for the synthesis of acetone cyanohydrin and is applicable for producing its trifluoromethyl analog.[7] The protocol involves the in situ generation of hydrogen cyanide from an alkali metal cyanide and acid, which then reacts with 1,1,1-trifluoroacetone.

Materials:

-

1,1,1-Trifluoroacetone

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), powdered

-

Sulfuric Acid (H₂SO₄), 40% aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice

Equipment:

-

Three-necked, round-bottomed flask (e.g., 5-L capacity for larger scale)

-

Efficient mechanical stirrer

-

Separatory funnel

-

Thermometer and well

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of sodium cyanide in water. Add 1,1,1-trifluoroacetone to this solution.

-

Cooling: Surround the flask with an ice bath and begin vigorous stirring. Cool the reaction mixture to between 10-15°C.

-

Acid Addition: Slowly add 40% sulfuric acid to the stirred mixture via the separatory funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 20°C. This step generates hydrogen cyanide, which reacts with the ketone.

-

Reaction Completion: After the acid addition is complete, continue stirring for an additional 15 minutes.

-

Workup and Extraction:

-

Cease stirring and allow the mixture to settle. An organic layer of the cyanohydrin may separate. Decant and collect this layer if present.

-

Filter the remaining mixture to remove the sodium bisulfate salt precipitate. Wash the salt cake with small portions of acetone or diethyl ether.

-

Combine the filtrate and washes with the aqueous solution from the reaction.

-

Extract the combined aqueous phase three times with diethyl ether.[7]

-

-

Drying and Isolation:

-

Combine all organic extracts (including the initially separated cyanohydrin layer).

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the diethyl ether and any unreacted acetone/trifluoroacetone by distillation on a rotary evaporator from a water bath.[7]

-

-

Purification: The crude residue is this compound. If higher purity is required, it can be distilled under reduced pressure.

Safety Note: This reaction generates highly toxic hydrogen cyanide gas. This procedure must be performed by trained personnel in a well-ventilated fume hood. All hazardous materials should be handled using standard safety protocols.

Analytical Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the identity and assessing the purity of this compound. A typical assay specifies a purity of >94.0% by proton NMR.[5][6]

Objective: To confirm the chemical structure and purity of the synthesized product.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Record the spectrum, ensuring adequate signal-to-noise ratio.

-

Spectral Analysis:

-

Expected Signals: The ¹H NMR spectrum of this compound is expected to show two primary signals:

-

A singlet corresponding to the three protons of the methyl (-CH₃) group.

-

A singlet corresponding to the single proton of the hydroxyl (-OH) group. The chemical shift of this proton is variable and depends on concentration and solvent.

-

-

Purity Assessment: Integrate the signals corresponding to the product and any identifiable impurities. The relative integration values are used to calculate the purity of the sample.

-

Synthetic Pathways and Workflows

This compound is a valuable intermediate in several synthetic routes. The diagrams below, rendered in DOT language, illustrate its formation and its role in the Strecker synthesis of amino acids.

Caption: General synthesis workflow for this compound.

The Strecker synthesis is a classical method for producing amino acids from aldehydes or ketones.[8] The reaction proceeds through an aminonitrile intermediate, which is subsequently hydrolyzed. Cyanohydrins are closely related and can be key intermediates in parallel pathways that yield α-hydroxy acids.[5]

Caption: The Strecker synthesis and related cyanohydrin pathway.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. \alpha -Amino acids can be prepared by the Strecker synthesis, a two-step.. [askfilo.com]

- 3. Asymmetric Strecker reaction at the solid/solid interface - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. hou.usra.edu [hou.usra.edu]

- 6. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-Hydroxy-2-(trifluoromethyl)propanenitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(trifluoromethyl)propanenitrile, commonly known as 1,1,1-trifluoroacetone cyanohydrin, is a pivotal fluorinated organic compound in modern synthetic chemistry. Its significance lies in the unique combination of a trifluoromethyl group (-CF₃), a hydroxyl group (-OH), and a cyano group (-CN) attached to a single carbon atom.[1] This arrangement makes it a highly versatile building block, particularly for the introduction of the trifluoromethyl group into complex molecules.[1] The incorporation of a -CF₃ group is a widely used strategy in drug design to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical research and development.

Nomenclature and Chemical Properties

The compound is known by several names, and its properties are well-documented. The systematic IUPAC name is 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile .[2][3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[2][3] |

| Common Name | This compound[1] |

| Synonyms | 2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2-(trifluoromethyl)propionitrile[4][5][6] |

| CAS Number | 335-08-0[2][5][7] |

| Molecular Formula | C₄H₄F₃NO[2][4][5] |

| InChI Key | XDCMNDCKYSQKAX-UHFFFAOYSA-N[1][2][4] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 139.08 g/mol [1][5] |

| Appearance | Clear, colorless liquid[2][6] |

| Density | 1.276 g/mL[7] |

| Boiling Point | 68-69 °C (at 40 mmHg)[7] |

| Flash Point | 60 °C (140 °F)[3][7] |

| Refractive Index | 1.3350-1.3410 (at 20°C)[2] |

| Purity | Typically ≥95%[2][6] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-hydroxy-2-(trifluoromethyl)propanenitrile is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone, a classic cyanohydrin reaction.[1] Enzymatic methods have also been explored for stereoselective synthesis.[1]

General Chemical Synthesis

The reaction involves the attack of a cyanide ion on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The electron-withdrawing trifluoromethyl group enhances the reactivity of the ketone.[1]

Experimental Protocol: Synthesis from 1,1,1-Trifluoroacetone and Sodium Cyanide

This protocol is based on established methods for cyanohydrin formation.[8]

-

Preparation: In a reaction vessel equipped with a stirrer and placed in an ice bath, combine 1,1,1-trifluoroacetone (1.0 eq) and sodium cyanide (1.0 eq) in anhydrous ether (approx. 3.3 mL per gram of ketone).[8]

-

Reaction: Cool the mixture to approximately 0°C.[8]

-

Work-up: The specific work-up procedure to isolate the cyanohydrin involves careful acidification to neutralize any excess cyanide, followed by extraction and purification. Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the extreme toxicity of cyanide salts and hydrogen cyanide gas.

-

Purification: The crude product is typically purified by distillation under reduced pressure to yield the final 2-hydroxy-2-(trifluoromethyl)propanenitrile.

Enzymatic Synthesis

Enzymatic synthesis offers a pathway to chiral cyanohydrins with high stereoselectivity.[1] This method utilizes oxynitrilase enzymes to catalyze the addition of cyanide to the prochiral ketone, 1,1,1-trifluoroacetone.[1] While specific protocols for this exact compound are less common in general literature, the methodology follows established procedures for enzymatic cyanohydrin synthesis.

-

Reaction Setup: A buffered aqueous solution or a biphasic system is prepared containing the 1,1,1-trifluoroacetone substrate.

-

Enzyme Addition: An appropriate (R)- or (S)-selective oxynitrilase is added to the system.

-

Cyanide Addition: A cyanide source, often HCN or an in-situ generated equivalent, is slowly added to the reaction mixture while maintaining a constant pH.

-

Extraction and Purification: After the reaction is complete, the product is extracted with an organic solvent and purified, typically using chromatography.

Chemical Reactivity and Applications

The synthetic utility of 2-hydroxy-2-(trifluoromethyl)propanenitrile stems from the reactivity of its functional groups, which can be independently transformed.[1]

Role in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][6] The trifluoromethyl group it imparts can significantly enhance biological activity, metabolic stability, and cell membrane permeability of a drug molecule.[1][6]

-

Pharmaceutical Intermediate: It serves as a precursor for creating more complex fluorinated molecules used in the development of novel therapeutics, particularly for metabolic disorders.[6]

-

Building Block: Its utility as a carrier for both the trifluoromethyl and cyanide groups allows for diverse synthetic pathways in medicinal chemistry.[1] For instance, the derived chiral imine from 1,1,1-trifluoroacetone has been used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker-type reaction.[9]

Applications in Organic Synthesis

Beyond pharmaceuticals, it is used in the production of specialty chemicals and polymers where fine-tuning of chemical structures is required.[6] The hydroxyl group can be functionalized, and the nitrile group can be converted into other functionalities, making it a versatile intermediate in multi-step syntheses.[1] For example, it can be reacted with acetic anhydride to produce 1,1,1-trifluoro-2-cyano-2-acetoxypropane, a precursor for trifluoromethyl acrylonitrile, which is a monomer for halogen-rich polymers.[8]

References

- 1. This compound | 335-08-0 | Benchchem [benchchem.com]

- 2. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | 335-08-0 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. avantorsciences.com [avantorsciences.com]

- 8. US3134804A - Method for the preparation of 1,1,1-trihalo-2-cyano-2-acetoxypropane - Google Patents [patents.google.com]

- 9. Trifluoroacetone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Fluorinated Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated cyanohydrins, organic compounds featuring a hydroxyl and a cyano group attached to the same carbon atom which also bears one or more fluorine atoms or a fluoroalkyl group, represent a unique and valuable class of molecules. The introduction of fluorine, the most electronegative element, imparts distinct physicochemical properties that have significant implications for reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a summary of their key quantitative data, and insights into their applications, particularly in the field of drug discovery.

Discovery and Historical Development

The journey of fluorinated cyanohydrins is intrinsically linked to the broader history of organofluorine chemistry, which saw significant advancements in the mid-20th century. While the synthesis of non-fluorinated cyanohydrins was first reported by Friedrich Urech in 1872, the preparation of their fluorinated counterparts came much later with the advent of new fluorination techniques and the availability of fluorinated starting materials.[1][2]

One of the earliest documented syntheses of a fluorinated cyanohydrin dates back to 1951 , with the work of Darrall and colleagues published in the Journal of the Chemical Society. Their research detailed the preparation of 1,1,1-trifluoroacetone cyanohydrin .[3] This seminal work laid the foundation for further exploration into this compound class. Subsequent research, such as a 1964 patent describing the preparation of the corresponding acetoxy derivative, referenced this initial discovery, highlighting its importance in the field.[3]

The development of synthetic methodologies for fluorinated cyanohydrins has continued to evolve. Early methods often involved the reaction of a fluorinated ketone or aldehyde with a cyanide source, such as hydrogen cyanide or an alkali metal cyanide.[3] Over the years, safer and more efficient protocols have been developed, including the use of trimethylsilyl cyanide (TMSCN) and enzymatic approaches that allow for stereoselective synthesis.[1]

Physicochemical Properties of Fluorinated Cyanohydrins

The presence of fluorine atoms or fluoroalkyl groups significantly influences the properties of cyanohydrins. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon in the precursor ketone or aldehyde, often facilitating the cyanohydrin formation. It also impacts the acidity of the hydroxyl group and the overall stability and reactivity of the molecule.[1]

Below is a table summarizing key physicochemical data for some representative fluorinated cyanohydrins.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (20°C) | Notes |

| This compound | C4H4F3NO | 139.08 | 68 | 1.3350-1.3410 | Also known as 2-Hydroxy-2-(trifluoromethyl)propionitrile.[4][5] |

| Hexafluoroacetone cyanohydrin | C4HF6NO | 193.05 | 85-86 | - | A highly reactive and versatile building block. |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 19F NMR are crucial for the characterization of fluorinated cyanohydrins. The 19F NMR chemical shifts are highly sensitive to the electronic environment, providing valuable structural information.[6][7][8]

-

Infrared (IR) Spectroscopy: The IR spectra of fluorinated cyanohydrins are characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl group (typically broad, around 3400 cm-1), the C≡N stretching of the nitrile group (around 2250 cm-1, often weak), and the C-F bond stretching (in the 1000-1350 cm-1 region).

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated cyanohydrins, reflecting both historical and modern approaches.

Synthesis of this compound (based on early methods)

This protocol is adapted from the principles described in early literature.[3]

Materials:

-

1,1,1-Trifluoroacetone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous ether

-

Acetic anhydride

-

Acetic acid

-

Ice bath

-

Round-bottom flask with a stirrer and dropping funnel

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a mixture of 1,1,1-trifluoroacetone and sodium cyanide is prepared in anhydrous ether.

-

The flask is chilled in an ice bath to maintain a low temperature.

-

A mixture of acetic anhydride and a catalytic amount of acetic acid is added slowly with rapid stirring to the cooled reaction mixture.

-

The reaction mixture is stirred for several hours at a low temperature.

-

The reaction is then allowed to warm to room temperature and may be gently refluxed to ensure completion.

-

After cooling, the solid sodium acetate is removed by filtration.

-

The ether is removed from the filtrate by distillation.

-

The crude product is then purified by vacuum distillation to yield 1,1,1-trifluoro-2-cyano-2-acetoxypropane. The cyanohydrin can be obtained by hydrolysis of the acetoxy derivative.

Diagram of the General Synthetic Workflow:

References

- 1. This compound | 335-08-0 | Benchchem [benchchem.com]

- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 3. US3134804A - Method for the preparation of 1,1,1-trihalo-2-cyano-2-acetoxypropane - Google Patents [patents.google.com]

- 4. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. biophysics.org [biophysics.org]

- 7. researchgate.net [researchgate.net]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Trifluoromethyl Group in Cyanohydrin Reactivity: A Technical Guide

Executive Summary: The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can dramatically enhance a drug candidate's profile.[1] When appended to a carbonyl-containing molecule, the CF3 group exerts a profound influence on the reactivity towards nucleophiles, particularly in the formation of cyanohydrins. This technical guide provides an in-depth analysis of the electronic and steric effects of the trifluoromethyl group on cyanohydrin formation, stability, and reactivity. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical principles for researchers, scientists, and drug development professionals.

The Electronic and Steric Influence of the Trifluoromethyl Group on Carbonyl Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that fundamentally dictates its effect on adjacent functional groups.[2] This influence is primarily driven by the strong inductive effect (-I) of the three highly electronegative fluorine atoms.

-

Enhanced Electrophilicity: The primary role of the CF3 group in the context of cyanohydrin formation is the significant enhancement of the electrophilic character of the carbonyl carbon. The strong -I effect withdraws electron density from the carbonyl group, creating a more pronounced partial positive charge (δ+) on the carbon atom.[2] This heightened electrophilicity makes the carbonyl carbon a much more susceptible target for nucleophilic attack by the cyanide anion (CN⁻). Competition experiments have shown that trifluoromethyl ketones are more reactive towards nucleophilic addition than corresponding aldehydes, a reversal of the typical reactivity order, underscoring the potent electronic activation provided by the CF3 group.[3]

-

Stabilization of the Tetrahedral Intermediate: The cyanohydrin reaction proceeds through a tetrahedral alkoxide intermediate. The electron-withdrawing nature of the CF3 group provides inductive stabilization to this negatively charged intermediate. This stabilization lowers the activation energy of the addition step and shifts the equilibrium of the reaction further towards the product side compared to non-fluorinated analogues.[4] A similar effect is observed in the hydration of trifluoromethyl ketones to form gem-diol hydrates, where the equilibrium strongly favors the hydrate due to the stabilization afforded by the CF3 group.[4]

-

Steric Profile: While electronically powerful, the trifluoromethyl group has a compact steric profile, often considered a bioisostere for a chlorine atom.[5] This allows it to exert its potent electronic effects without introducing significant steric hindrance that might otherwise impede the approach of the nucleophile to the carbonyl carbon.

Reactivity and Stability of Trifluoromethylated Cyanohydrins

The electronic effects of the CF3 group directly impact the kinetics and thermodynamics of cyanohydrin formation and the stability of the resulting product.

-

Kinetics of Formation: The nucleophilic addition of cyanide to a trifluoromethyl-activated carbonyl is significantly faster than to its non-fluorinated counterparts. The enhanced electrophilicity of the carbonyl carbon lowers the energy barrier for the rate-determining nucleophilic attack, leading to increased reaction rates.[3][6]

-

Thermodynamic Equilibrium: The equilibrium for cyanohydrin formation from trifluoromethyl ketones lies strongly in favor of the cyanohydrin product.[7] This is a consequence of both the destabilization of the starting ketone and the stabilization of the tetrahedral product by the potent electron-withdrawing CF3 group.[4] While cyanohydrin formation is reversible, the decomposition of trifluoromethylated cyanohydrins back to the starting ketone and HCN is less favorable than for alkyl or aryl cyanohydrins.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[5] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, a key advantage in drug design.[8] While the cyanohydrin functional group itself can be labile, the presence of the CF3 moiety protects that region of the molecule from certain enzymatic transformations, potentially increasing the compound's in vivo half-life.

Quantitative Data Summary

The influence of the trifluoromethyl group can be quantified through various physicochemical parameters and reactivity studies.

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Parameter | Value/Description | Implication for Reactivity and Drug Design | Reference(s) |

|---|---|---|---|

| Hansch Lipophilicity (π) | +0.88 | Increases molecule's lipophilicity, enhancing membrane permeability. | [5] |

| Hammett Equation (σ) | σ_m_ = 0.43, σ_p_ = 0.54 | Quantifies the strong electron-withdrawing effect. | [9] |

| pKa Influence | Lowers the pKa of nearby acidic protons and raises the pKa of nearby bases. | Affects ionization state at physiological pH, influencing receptor binding and solubility. | [10] |

| C-F Bond Dissociation Energy | ~485 kJ/mol | Confers high metabolic stability. |[5] |

Table 2: Comparative Reactivity Data

| Reaction/System | Observation | Quantitative Data | Significance | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Addition to Ketones | CF3-ketones are more reactive than aldehydes. | Relative order: CF2H ketone > CF3 ketone > aldehyde. | Demonstrates the dominance of electronic activation over typical steric effects. | [3] |

| Reaction of Ph(CF3)CO with Sulfoxides | Electrophilic character observed. | Hammett ρ = -0.74 | The CF3 group can reverse the typical nucleophilic nature of related intermediates. | [6][11] |

| Hydration of Ketones | Equilibrium favors the gem-diol for CF3-ketones. | ΔG ≈ -9.0 kcal/mol for (CF3)2CO hydration. | Analogous to cyanohydrin formation, showing strong thermodynamic preference for the adduct. |[4] |

Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylated cyanohydrins is most commonly achieved via the addition of a cyanide source to a trifluoromethyl ketone. The use of trimethylsilyl cyanide (TMSCN) is a prevalent, milder, and safer alternative to hydrogen cyanide (HCN).[12]

Experimental Protocol: Synthesis of 2-hydroxy-2-(trifluoromethyl)propanenitrile from Trifluoroacetone

This protocol is a representative example of a base-catalyzed cyanosilylation followed by desilylation.

Materials:

-

1,1,1-Trifluoroacetone

-

Trimethylsilyl cyanide (TMSCN)

-

Potassium cyanide (KCN)

-

18-crown-6

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, add KCN (0.1 eq) and 18-crown-6 (0.1 eq). Add anhydrous DCM, followed by 1,1,1-trifluoroacetone (1.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Cyanosilylation: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the stirred reaction mixture over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting ketone by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Hydrolysis (Desilylation): Upon completion, cool the reaction mixture back to 0 °C. Slowly add 1 M HCl and stir vigorously for 1 hour to hydrolyze the trimethylsilyl ether intermediate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aq. NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure cyanohydrin product.

Mechanism of Cyanohydrin Formation

The reaction proceeds via a base-catalyzed nucleophilic addition mechanism. The catalyst generates the cyanide nucleophile, which attacks the highly electrophilic carbonyl carbon of the trifluoromethyl ketone.

Applications in Drug Development

The trifluoromethyl-cyanohydrin motif is a valuable structural unit in medicinal chemistry. The synthesis of enantiomerically pure cyanohydrins, often through enzymatic methods, provides chiral building blocks for more complex pharmaceuticals.[13]

-

Precursors to Bioactive Molecules: Cyanohydrins are versatile intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to α-hydroxy acids, α-hydroxy amides, and β-amino alcohols, respectively—all of which are important pharmacophores.[7]

-

Enhanced Pharmacokinetics: The CF3 group's ability to increase lipophilicity and metabolic stability can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][10] This often leads to better oral bioavailability and a longer duration of action.[5]

-

Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF3 group can lead to favorable interactions within a protein's active site, such as dipole-dipole or hydrogen bonding, thereby increasing the binding affinity and potency of the drug.[1][5]

Conclusion

The trifluoromethyl group plays a multifaceted and crucial role in the reactivity of carbonyl compounds toward cyanohydrin formation. Its powerful electron-withdrawing nature drastically increases the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack and shifting the reaction equilibrium to strongly favor the cyanohydrin product. The resulting trifluoromethylated cyanohydrins benefit from the metabolic stability conferred by the C-F bonds, making them highly valuable and versatile intermediates in the synthesis of complex molecules. For professionals in drug discovery and development, leveraging the unique properties of the CF3 group in cyanohydrin chemistry provides a powerful strategy for optimizing lead compounds and designing next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. Item - Dramatic Change of Carbonyl Oxide Reactivity by the Potent Electron-Withdrawing Trifluoromethyl Group - figshare - Figshare [figshare.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 1,1,1-Trifluoroacetone Cyanohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,1-trifluoroacetone cyanohydrin. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its utility in research and development, and maintaining a safe laboratory environment. This document synthesizes available data to offer practical guidance on handling, storing, and assessing the stability of this versatile chemical intermediate.

Introduction

This compound (TFAC) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its utility is derived from the presence of a trifluoromethyl group, which can enhance the biological activity and metabolic stability of target molecules. However, like other cyanohydrins, TFAC is susceptible to decomposition, which can impact experimental outcomes and pose safety risks due to the release of toxic hydrogen cyanide (HCN) gas. This guide outlines the key factors influencing its stability and provides best practices for its storage and handling.

Stability Profile

The stability of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, which enhances its stability compared to its non-fluorinated analog, acetone cyanohydrin.[1] However, it remains susceptible to decomposition under certain conditions. The primary degradation pathway involves a reversible retro-hydrocyanation to form 1,1,1-trifluoroacetone and hydrogen cyanide.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rate of decomposition.[2] For acetone cyanohydrin, a 10°C increase in temperature can lead to a 1% decrease in yield in hydrolysis reactions due to increased decomposition.[3] It is crucial to control the temperature during both storage and reactions involving TFAC.

-

Moisture: this compound is moisture-sensitive.[4] Water can facilitate hydrolysis and decomposition. Therefore, it is imperative to store the compound under dry conditions.

-

Impurities: The presence of basic impurities can catalyze decomposition.

Decomposition Pathway

The decomposition of this compound is a reversible equilibrium reaction. The presence of base abstracts the hydroxyl proton, leading to the formation of a cyanohydrin anion which then eliminates a cyanide ion to yield 1,1,1-trifluoroacetone. In the presence of acid, the hydroxyl group is protonated, making it a better leaving group, but the equilibrium is generally shifted towards the more stable cyanohydrin.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintain the quality of this compound and to ensure laboratory safety.

Storage

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize thermal decomposition. |

| Atmosphere | Store under a dry, inert gas (e.g., argon or nitrogen).[5] | To prevent moisture-induced decomposition. |

| Container | Keep container tightly sealed.[1][5][6] | To prevent exposure to moisture and atmospheric contaminants. |

| Location | Store in a dry, well-ventilated area.[5][6] | To ensure a safe storage environment and dissipate any potential vapors. |

| Security | Store locked up.[1][6] | Due to its high toxicity. |

| Light | Store away from direct sunlight. | While not explicitly stated for TFAC, photolytic degradation is a potential pathway for many organic compounds. |

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong acids, and moisture.[5]

Experimental Protocols: Stability Assessment

A forced degradation study is recommended to evaluate the stability of this compound under various stress conditions. This can help in identifying potential degradation products and establishing a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

Methodologies for Key Experiments

4.2.1. Acid and Base Hydrolysis

-

Objective: To assess the stability of the compound in acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

-

For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

4.2.2. Oxidative Degradation

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Protocol:

-

Prepare a stock solution of this compound as described above.

-

Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

-

Maintain the solution at room temperature.

-

At specified time intervals, withdraw and analyze the samples.

-

4.2.3. Thermal Degradation

-

Objective: To determine the effect of heat on the compound's stability.

-

Protocol:

-

Place the solid compound and a solution of the compound in separate, sealed vials.

-

Expose the vials to an elevated temperature (e.g., 60°C or higher) in a stability chamber or oven.

-

At specified time intervals, remove the vials, allow them to cool to room temperature, and prepare solutions for analysis.

-

4.2.4. Analytical Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is generally suitable for monitoring the degradation of this compound. The use of a mass spectrometric (MS) detector can aid in the identification of degradation products. The mobile phase and gradient should be optimized to achieve good separation between the parent compound and any potential degradants.

Conclusion

This compound is a valuable but sensitive compound. Its stability is primarily influenced by pH, temperature, and the presence of moisture. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the compound's integrity and quality for their synthetic applications. Furthermore, conducting forced degradation studies can provide a deeper understanding of its stability profile and help in the development of robust analytical methods.

References

- 1. This compound | 335-08-0 | Benchchem [benchchem.com]

- 2. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]

- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 1,1,1-Trifluoroacetone Cyanohydrin

This document provides a comprehensive overview of the safety data for 1,1,1-trifluoroacetone cyanohydrin (CAS No. 335-08-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical suppliers.

Chemical Identification and Properties

This compound, also known as 2-Cyano-1,1,1-trifluoro-2-propanol, is a fluorinated organic compound utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its unique structure, featuring a trifluoromethyl, a hydroxyl, and a cyano group on the same carbon, makes it a versatile building block.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 335-08-0[1][2][3][4][5][6] |

| Molecular Formula | C₄H₄F₃NO[1][4][5][6][7] |

| Molecular Weight | 139.08 g/mol [1][2][5][7] |

| IUPAC Name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[4] |

| Synonyms | 2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2-(trifluoromethyl)propionitrile[1][7] |

| InChI Key | XDCMNDCKYSQKAX-UHFFFAOYNA-N[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Clear, colorless liquid[4] |

| Form | Liquid[4][7] |

| Boiling Point | 68-69 °C (at 40 mmHg)[5][8] |

| Density | 1.276 g/cm³[5][8] |

| Flash Point | 60 °C (140 °F)[5][8] |

| Refractive Index | 1.3350-1.3410 (at 20°C)[4] |

| pKa | 8.67 ± 0.29 (Predicted)[8] |

| Water Solubility | Fully miscible[8] |

| Purity | >94.0% to 98%[4][7] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The Globally Harmonized System (GHS) classification indicates severe acute toxicity, flammability, and significant environmental hazards.[6][8]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[3][8] |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[6][8] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[6][8] |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled[6][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[8] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[8] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][6][8] |

Handling, Storage, and Personal Protective Equipment (PPE)

Handling: Use only under a chemical fume hood in a well-ventilated area.[3] Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[3] Wash hands and any exposed skin thoroughly after handling.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][6] Keep away from open flames, hot surfaces, and other sources of ignition.[3]

Storage: Store locked up.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and flame.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator or equivalent when ventilation is inadequate.[3]

First-Aid Measures

Immediate medical attention is required in case of exposure.[3] Show the Safety Data Sheet to the attending physician.[3]

Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.[3]

-

Chemical Stability: Stable under normal conditions.[3]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: None known under normal use.

-

Hazardous Polymerization: Does not occur.[3]

Transportation Information

This material is classified as a Dangerous Good for transport.[1]

Table 4: Transportation Data

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Class | Packing Group |

|---|---|---|---|---|---|

| DOT | UN2929 | Toxic liquid, flammable, organic, n.o.s. | 6.1 | 3 | II |

| TDG | UN2929 | Toxic liquid, flammable, organic, n.o.s. | 6.1 | 3 | II |

| IATA | UN2929 | TOXIC LIQUID, FLAMMABLE, ORGANIC, N.O.S. | 6.1 | 3 | II |